CID 71380591

Description

PubChem identifiers (CIDs) are typically associated with unique chemical structures, biological activities, or pharmacological properties.

Properties

CAS No. |

64013-14-5 |

|---|---|

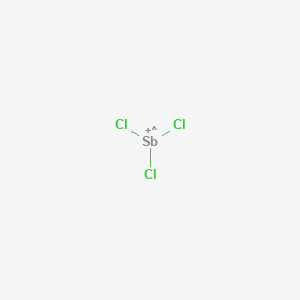

Molecular Formula |

Cl3Sb+ |

Molecular Weight |

228.11 g/mol |

InChI |

InChI=1S/3ClH.Sb/h3*1H;/q;;;+4/p-3 |

InChI Key |

FHFKBIYIKAMZCI-UHFFFAOYSA-K |

Canonical SMILES |

Cl[Sb+](Cl)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 71380591 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 71380591 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biological studies to understand its effects on different biological systems.

Medicine: It has potential therapeutic applications and is being studied for its effects on various medical conditions.

Industry: It is used in the production of various industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of CID 71380591 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Scenario 1: Hypothetical Betulin-Derived Inhibitor

If this compound belongs to the betulin-derived inhibitor family (as in ), its analogs would include:

| Compound Name | PubChem CID | Core Structure | Functional Groups | Biological Role |

|---|---|---|---|---|

| Betulin | 72326 | Lupane triterpenoid | Hydroxyl groups | Antiviral, anti-inflammatory |

| Betulinic Acid | 64971 | Lupane triterpenoid | Carboxylic acid, hydroxyl | Anticancer, HIV inhibition |

| 3-O-Caffeoyl Betulin | 10153267 | Lupane + caffeoyl | Ester linkage, phenolic groups | Enhanced bioactivity |

| This compound | 71380591 | (Hypothetical) | (Inferred modifications) | (Theoretical applications) |

Key Comparisons :

- Structural Modifications: Betulinic acid (CID 64971) introduces a carboxylic acid group, enhancing solubility and target binding compared to betulin (CID 72326).

- Functional Impact : Modifications in side chains or functional groups (e.g., esterification, hydroxylation) correlate with improved pharmacokinetic profiles or target specificity in betulin derivatives .

Scenario 2: Hypothetical Oscillatoxin Analog

If this compound is an oscillatoxin derivative (as in ), its analogs would include:

| Compound Name | PubChem CID | Core Structure | Substituents | Toxicity Profile |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | Macrocyclic polyketide | Methyl, hydroxyl groups | Cytotoxic, algal toxin |

| 30-Methyl-Oscillatoxin D | 185389 | Macrocyclic polyketide | Additional methyl group | Enhanced stability |

| Oscillatoxin E | 156582093 | Macrocyclic polyketide | Epoxide group | Neurotoxic effects |

| This compound | 71380591 | (Hypothetical) | (Inferred substituents) | (Theoretical bioactivity) |

Key Comparisons :

- Structural Variations : Methylation (e.g., 30-methyl-oscillatoxin D, CID 185389) increases metabolic stability, while epoxidation (e.g., oscillatoxin E, CID 156582093) may enhance neurotoxicity .

- Functional Outcomes : Subtle structural changes in oscillatoxins significantly alter binding affinity to ion channels or enzymes, influencing their ecological roles as algal toxins .

Methodological Framework for Comparison

The absence of direct data for this compound necessitates reliance on established methodologies from the evidence:

Structural Overlay Analysis: As demonstrated in (Figure 8), 3D overlays of steroid backbones or triterpenoid derivatives highlight orientation and steric compatibility with targets .

Functional Group Impact : Studies like BERT and RoBERTa emphasize systematic hyperparameter tuning to optimize performance; analogously, functional group modifications in compounds dictate bioactivity .

Data Presentation : Follow guidelines from Chemical and Pharmaceutical Bulletin for table formatting, ensuring clarity in structural and functional comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.